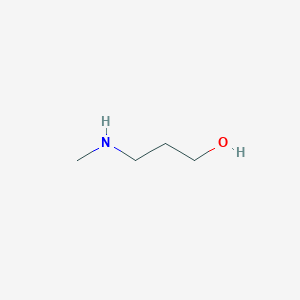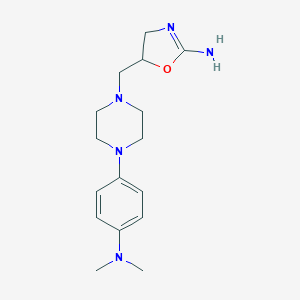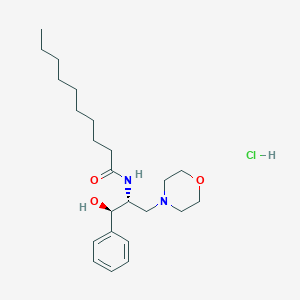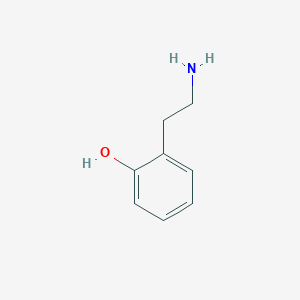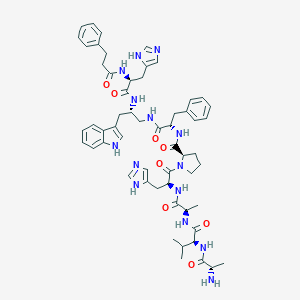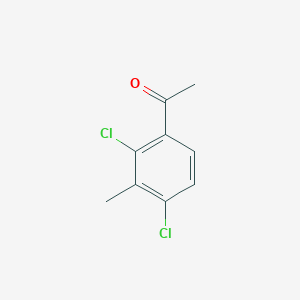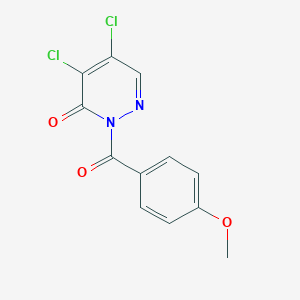
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone, also known as DMMP, is a pyridazinone derivative that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone is not fully understood, but it is believed to exert its anti-cancer effects through the inhibition of various signaling pathways involved in cell proliferation, survival, and metastasis. It has been shown to inhibit the activity of various enzymes and transcription factors, including NF-κB, Akt, and ERK, which are involved in the regulation of these pathways.
Effets Biochimiques Et Physiologiques
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, and to suppress the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer development and progression. Additionally, its relatively simple synthesis method and low toxicity make it an attractive candidate for further investigation. However, one of the limitations of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential avenues for future research on 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone. One area of interest is the development of novel 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone derivatives with improved solubility and bioavailability. Additionally, further investigation is needed to fully elucidate the mechanism of action of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone and its potential applications in other disease contexts, such as inflammation and neurodegeneration. Finally, clinical trials are needed to evaluate the safety and efficacy of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone as a potential anti-cancer drug.
Méthodes De Synthèse
The synthesis of 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone can be achieved through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 4,5-dichloropyridazin-3(2H)-one in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. Additionally, 4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone has been shown to inhibit angiogenesis and metastasis, making it a promising candidate for the development of anti-cancer drugs.
Propriétés
Numéro CAS |
155164-68-4 |
|---|---|
Nom du produit |
4,5-Dichloro-2-(4-methoxybenzoyl)-3(2H)-pyridazinone |
Formule moléculaire |
C12H8Cl2N2O3 |
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
4,5-dichloro-2-(4-methoxybenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-8-4-2-7(3-5-8)11(17)16-12(18)10(14)9(13)6-15-16/h2-6H,1H3 |
Clé InChI |
YMDJBSMXCVZKDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Autres numéros CAS |
155164-68-4 |
Synonymes |
4,5-dichloro-2-(4-methoxybenzoyl)pyridazin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






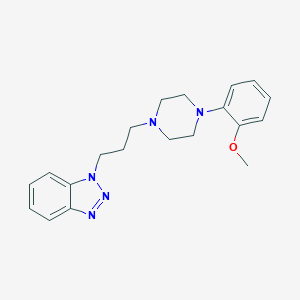
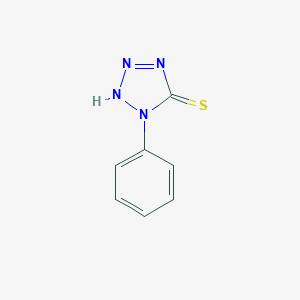
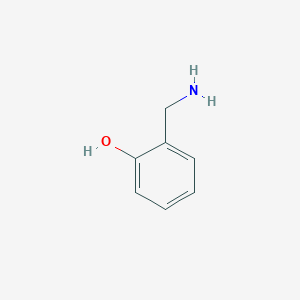
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
